1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
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Overview
Description
1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the desired thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]benzoic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
1-[2-[(2Z)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H15N3O2S/c1-9-13(10(2)18)20-14(16-9)17-15-8-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,16,17)/b15-8- |
InChI Key |
AHTMNVPUDHNVOV-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC=CC=C2OC)C(=O)C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=CC=C2OC)C(=O)C |
Origin of Product |
United States |
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